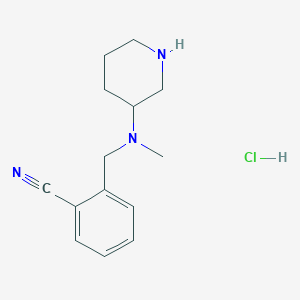

2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride

Description

2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride (CAS: 1353972-47-0) is a synthetic organic compound featuring a benzonitrile core substituted with a methyl(piperidin-3-yl)amino-methyl group. Its molecular weight is 265.78 g/mol, and it is typically stored under inert atmospheric conditions at room temperature . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Key hazard warnings include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Propriétés

IUPAC Name |

2-[[methyl(piperidin-3-yl)amino]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-17(14-7-4-8-16-10-14)11-13-6-3-2-5-12(13)9-15;/h2-3,5-6,14,16H,4,7-8,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEALJTZPSCMFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1C#N)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride typically involves multiple steps:

Formation of the Piperidine Derivative: The initial step often involves the preparation of a piperidine derivative. This can be achieved by reacting piperidine with formaldehyde and a suitable amine under controlled conditions.

Nitrile Group Introduction: The next step involves introducing the nitrile group to the aromatic ring. This can be done through a nucleophilic substitution reaction where a halogenated benzene derivative reacts with a cyanide source.

Final Coupling Reaction: The final step is the coupling of the piperidine derivative with the benzonitrile compound. This is typically achieved through a reductive amination process, where the piperidine derivative reacts with the benzonitrile in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce primary amines.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has shown promise in several areas of pharmacology:

Synthesis and Characterization

The synthesis of 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride involves multi-step chemical reactions that allow for the fine-tuning of its properties. The typical synthesis pathway includes:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Benzonitrile Attachment : Utilizing coupling reactions to attach the benzonitrile moiety.

- Hydrochloride Salt Formation : Converting the final product into its hydrochloride salt form to enhance solubility and stability.

The compound is characterized by its solubility in polar solvents like dimethyl sulfoxide and dimethylformamide, making it suitable for biological assays .

Several studies have begun to explore the biological activity of this compound:

- Interaction Studies : Initial research has focused on how this compound interacts with various receptors and enzymes involved in neurotransmitter modulation. Preliminary data suggest it may effectively influence serotonin and dopamine pathways.

- Efficacy in Disease Models : Although specific case studies on this compound are still emerging, related studies on piperidine derivatives have shown promising results in animal models for conditions like neuropathic pain and mood disorders .

Mécanisme D'action

The mechanism of action of 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, which are the basis for its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarity and Substituent Variations

Positional Isomers and Substituent Effects

- 2-(Aminomethyl)benzonitrile hydrochloride (CAS: 34403-48-0): Similarity score: 0.91 . Differs by replacing the methyl(piperidin-3-yl)amino group with a simpler aminomethyl group. Reduced steric bulk and altered basicity due to the absence of the piperidine ring.

- 4-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1) and 3-((Methylamino)methyl)benzonitrile (CAS: 10406-25-4): Similarity scores: 0.88 . Substituent positions (para and meta) affect electronic distribution and molecular dipole moments. Para-substituted analogs may exhibit improved solubility due to symmetry, while meta-substituted derivatives could display unique binding affinities in biological systems.

Piperidine vs. Piperazine Derivatives

2-(3-Methyl-piperazin-1-ylMethyl)-benzonitrile hydrochloride (CAS: 1353984-20-9):

- 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride (CAS: 1296224-75-3): Molecular weight: 251.76 g/mol; positional isomer with an aminomethyl group at the piperidine 4-position . Altered spatial orientation may influence interactions with enzymatic pockets or receptors.

Physicochemical Properties

Activité Biologique

2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following structural formula:

This indicates the presence of a piperidine ring, which is known for its role in various biological activities. The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory studies.

Research indicates that compounds with piperidine moieties often interact with various neurotransmitter receptors and enzymes, which can lead to diverse biological effects. For instance, piperidine derivatives have been shown to exhibit:

- Antagonistic activity at adenosine receptors, which are implicated in neurodegenerative diseases and cancer .

- Inhibition of glycine transporters , potentially affecting dopaminergic signaling pathways .

Antiparasitic Activity

One study explored the optimization of related compounds targeting PfATP4, a sodium pump in malaria parasites. This class of compounds demonstrated significant antiparasitic activity, with some analogs achieving EC50 values as low as 0.010 μM . While specific data for this compound was not detailed in this context, its structural similarity suggests potential effectiveness against similar targets.

Anticancer Potential

Piperidine derivatives have been investigated for their anticancer properties. Recent findings indicate that certain piperidine-containing compounds can induce apoptosis in cancer cells and exhibit cytotoxicity superior to standard treatments like bleomycin . The mechanism often involves modulation of cell signaling pathways and inhibition of key enzymes involved in tumor growth.

Case Studies

- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, compounds similar to this compound showed promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation . These findings suggest potential applications in cognitive enhancement therapies.

- Antimicrobial Activity : Research into related piperidine derivatives has revealed effectiveness against mycobacterial species, including Mycobacterium tuberculosis. These derivatives exhibited promising activity through mechanisms involving disruption of bacterial protein synthesis .

Comparative Analysis Table

| Compound | Target | EC50/IC50 Value | Biological Activity |

|---|---|---|---|

| This compound | PfATP4 | TBD | Antiparasitic |

| Piperidine Derivative A | AChE | 0.048 μM | Neuroprotective |

| Piperidine Derivative B | GlyT1 | 10 mg/kg | Neurotransmission Modulation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride, and how can purity be ensured?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or reductive amination, with reaction conditions optimized at 60–80°C in polar aprotic solvents (e.g., DMF or ethanol) under inert atmospheres. Intermediate steps may include protecting group strategies for the piperidine nitrogen .

- Purity Assurance : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical. Analytical HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >98% purity, as per pharmaceutical reference standards .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Confirm structural integrity by observing characteristic peaks (e.g., benzonitrile C≡N stretch at ~2200 cm⁻¹ in IR, piperidine ring protons at δ 1.5–3.0 ppm in 1H NMR) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 274.19) .

- Chromatography :

- HPLC : Use reversed-phase columns with UV detection at 254 nm for purity assessment .

- TLC : Monitor reaction progress using silica plates (Rf ~0.5 in ethyl acetate/hexane 3:1) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes. Store at 2–8°C in airtight containers away from oxidizers .

- Disposal : Collect waste in approved containers for incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. This predicts sites for electrophilic/nucleophilic attacks .

- Thermochemical Accuracy : Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve atomization energy predictions (average error <2.4 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?

- Experimental Replication : Standardize assays (e.g., fixed concentrations, cell lines, and incubation times) to minimize variability. Use reference compounds with known activity as internal controls .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. cell-based cAMP assays) .

- Data Triangulation : Correlate in vitro findings with in silico predictions (e.g., molecular dynamics simulations of piperidine interactions with GPCRs) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield or purity?

- Parameter Optimization :

- Solvent Selection : Replace DMF with ethanol for greener synthesis and easier solvent recovery .

- Catalysis : Screen Pd/C or Ni catalysts for reductive amination to reduce reaction time and byproducts .

- Process Intensification :

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., nitrile formation), achieving >90% yield at 100 g scale .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.